

An In-depth Technical Guide to Tert-butyl 4-vinylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-vinylpiperidine-1-carboxylate*

Cat. No.: B069968

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Abstract

Tert-butyl 4-vinylpiperidine-1-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of piperidine, a "privileged scaffold" in pharmaceutical development, this molecule serves as a versatile building block for the synthesis of more complex biologically active agents.[1][2] The presence of a vinyl group offers a reactive handle for a variety of chemical transformations, making it a valuable intermediate in the construction of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of **Tert-butyl 4-vinylpiperidine-1-carboxylate**, with a focus on its relevance to researchers in the pharmaceutical sciences.

Molecular Structure and Properties

Tert-butyl 4-vinylpiperidine-1-carboxylate, with the CAS number 180307-56-6, possesses a molecular formula of C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol .[3][4] The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a vinyl substituent at the 4-position. The Boc group is a common protecting group in organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The vinyl group, an alkene functional group, is amenable to a variety of addition and polymerization reactions.

Physicochemical Data

While detailed experimental spectral data such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry are available from various commercial suppliers, they are not always publicly accessible.^{[5][6]} However, the key physicochemical properties can be summarized as follows:

Property	Value	Source
CAS Number	180307-56-6	[4]
Molecular Formula	C ₁₂ H ₂₁ NO ₂	[3][4]
Molecular Weight	211.30 g/mol	[3]
Appearance	Typically a colorless to light yellow oil or liquid	-
Boiling Point	Not publicly available	[4]
Density	Not publicly available	[4]
Solubility	Soluble in most organic solvents	-

Synthesis of Tert-butyl 4-vinylpiperidine-1-carboxylate

The most common and efficient method for the synthesis of **Tert-butyl 4-vinylpiperidine-1-carboxylate** is the Wittig reaction.^[7] This Nobel Prize-winning reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.^[7] In this case, the synthesis starts from the commercially available Tert-butyl 4-formylpiperidine-1-carboxylate.

The Wittig Reaction: A General Overview

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.^[7] The ylide is typically prepared by treating a phosphonium salt with a strong base.

Experimental Protocol: Synthesis via Wittig Reaction

The following is a representative experimental protocol for the synthesis of **Tert-butyl 4-vinylpiperidine-1-carboxylate** based on general Wittig reaction procedures.

Materials:

- Methyltriphenylphosphonium bromide
- A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Tert-butyl 4-formylpiperidine-1-carboxylate[8]
- Anhydrous dichloromethane (DCM)
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

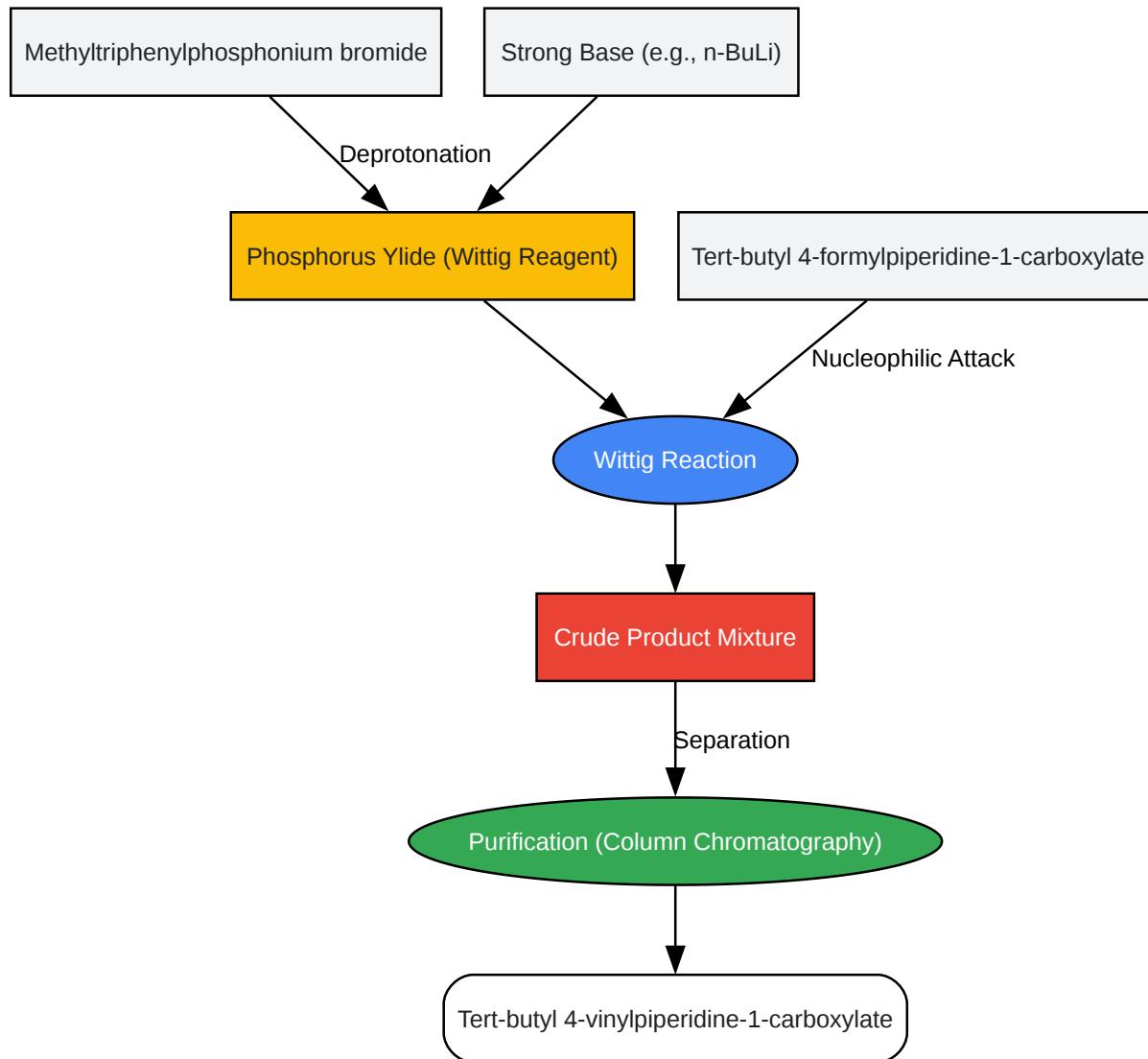
Procedure:

- Preparation of the Phosphorus Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep yellow or orange).
- Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

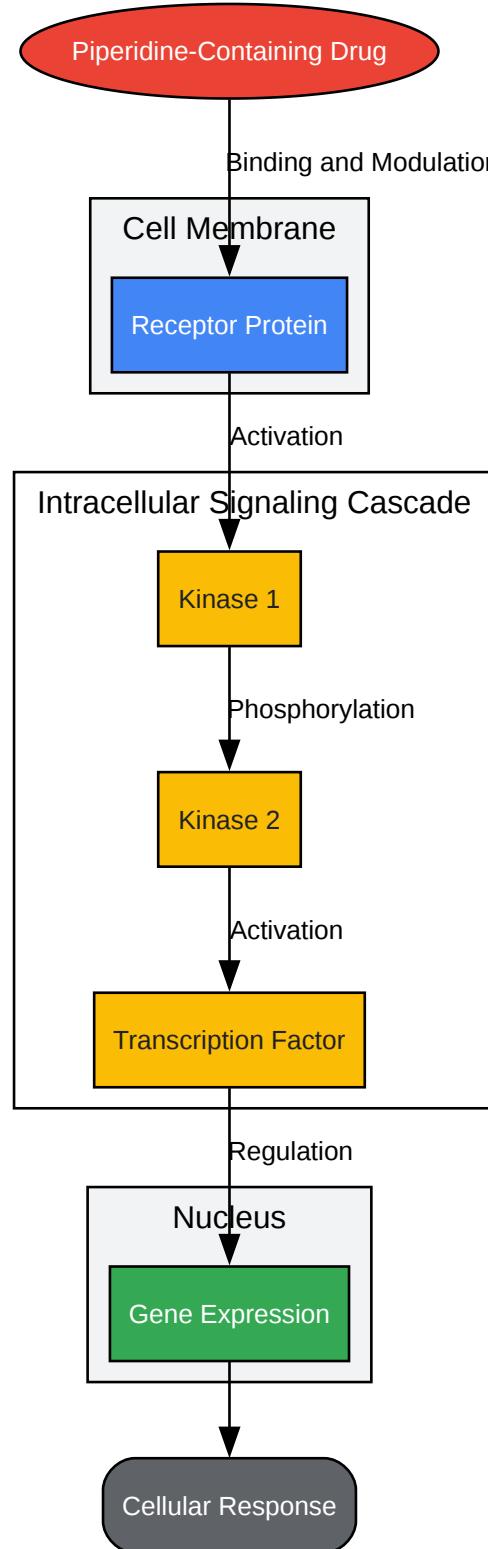
- Wittig Reaction: Cool the ylide solution back down to 0 °C. In a separate flask, dissolve Tert-butyl 4-formylpiperidine-1-carboxylate in a minimal amount of anhydrous THF.
- Add the solution of the aldehyde dropwise to the stirred ylide solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or dichloromethane.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[9]

Logical Workflow for the Synthesis:

Synthesis of Tert-butyl 4-vinylpiperidine-1-carboxylate



Hypothetical Interaction of a Piperidine Derivative with a Signaling Pathway

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- To cite this document: BenchChem. [An In-depth Technical Guide to Tert-butyl 4-vinylpiperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069968#molecular-structure-of-tert-butyl-4-vinylpiperidine-1-carboxylate>]

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